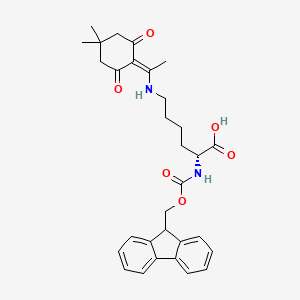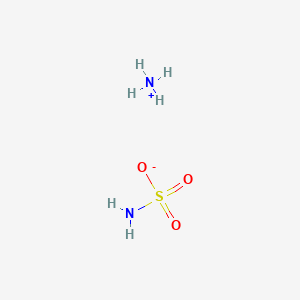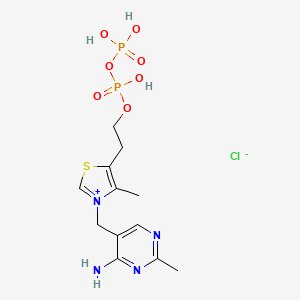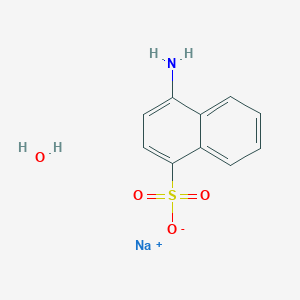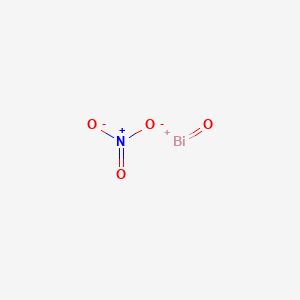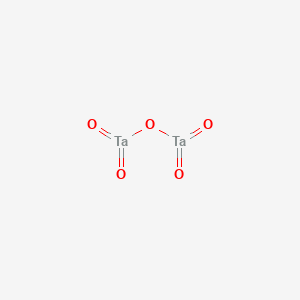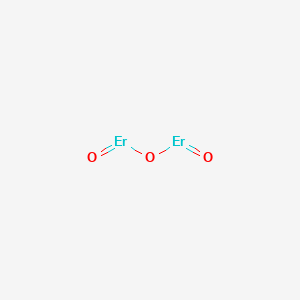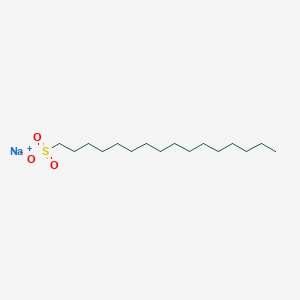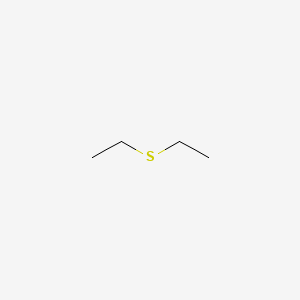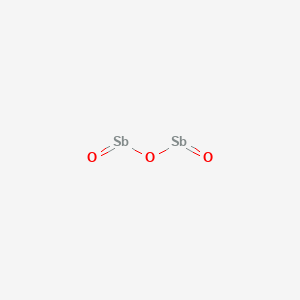
Antimonous oxide
概要
説明
Antimonous oxide, also known as Antimony trioxide, is the most important commercial compound of antimony . It is a white solid that is used for various purposes . It exists in nature as the minerals valentinite and senarmontite .
Synthesis Analysis
Antimony oxide nanoparticles can be synthesized via several methods, which can be classified according to the starting material for synthesizing nanoparticles . The size, distribution, shape, and structure of the nanoparticles which are synthesized by different methods are compiled and compared . The properties are strongly dependent on the synthesis methods .Molecular Structure Analysis
The structure of Antimony trioxide depends on the temperature of the sample . Dimeric Sb4O6 is the high temperature (1560 °C) gas . The cage structure is retained in a solid that crystallizes in a cubic habit .Chemical Reactions Analysis
Antimony trioxide is produced via two routes, re-volatilizing of crude antimony (III) oxide and by oxidation of antimony metal . The reaction is the following: 2 Sb2S3 + 9 O2 → 2 Sb2O3 + 6 SO2 .Physical And Chemical Properties Analysis
Antimonous oxide exists in three phases, namely antimony trioxide, antimony tetroxide, and antimony pentoxide . Physical and optical properties of these nanoparticles are reviewed and compared with their bulk forms . According to literature works, nanoparticles of Antimonous oxide possess excellent properties as compared to bulk Antimonous oxide, for example, a higher refractive index, higher abrasive resistance, higher proton conductivity, excellent mechanical strength, and higher absorbability .科学的研究の応用
Synthesis of Nanoparticles
Antimonous oxide is used in the synthesis of nanoparticles. These nanoparticles exist in three phases: antimony trioxide, antimony tetroxide, and antimony pentoxide . The physical and optical properties of these nanoparticles are superior to their bulk forms .
Optical and Physical Properties Enhancement
Nanoparticles of antimonous oxide possess excellent properties compared to bulk antimonous oxide, such as a higher refractive index, higher abrasive resistance, higher proton conductivity, excellent mechanical strength, and higher absorbability .
Biomedical Applications
Antimonous oxide has been used in the creation of new features in biomedical applications. For instance, the merging of hydroxyapatite, antimonous oxide, and graphene oxide in a ternary nanocomposite presents the highest viability and antibacterial performance .
Antibacterial Behavior
Antimonous oxide has shown antibacterial behavior against E. coli. The highly oxygenated mineral trioxide offers reactive oxygen species (ROS) which could explain the progression in the introduced antibacterial behavior .
Anticancer Potential
Antimony compounds, including antimonous oxide, are known for their activity in cutaneous leishmaniasis treatment and have been evaluated for their anticancer potential .
Hydration Studies
Antimonous oxide has been used in hydration studies. For instance, the equilibria of antimonous acid have been examined using UV/visible spectroscopy .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Antimonous oxide, also known as Antimony (III) oxide, is a critical chemical compound with the formula Sb2O3 It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties .
Mode of Action
It’s known that Antimonous oxide can dissolve in aqueous solutions with hydrolysis . This property allows it to interact with various biological molecules and systems.
Biochemical Pathways
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that antimonous oxide can dissolve in aqueous solutions with hydrolysis , which could potentially impact its bioavailability.
Result of Action
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially be influenced by various environmental factors.
特性
IUPAC Name |
oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb]O[Sb]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023880 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimonous oxide | |
CAS RN |
1309-64-4 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: How does antimonous oxide contribute to flame retardancy?
A: Antimonous oxide acts as a synergist with halogenated flame retardants. [, , ] During combustion, halogenated compounds release hydrogen halide gases. Antimonous oxide reacts with these gases to form antimony halides, which are non-combustible and denser than air. These halides effectively starve the flame of oxygen and create a physical barrier, slowing down or stopping the burning process. [, ]
Q2: Are there any alternatives to using antimonous oxide as a flame retardant synergist?
A: Yes, researchers are exploring alternatives due to potential environmental concerns associated with antimony compounds. [, ] Some promising options include:
- Ardealite powder: This mineral has been shown to effectively replace antimonous oxide in polyamide materials, offering cost advantages and reducing reliance on antimony. []
- Zinc borate: This compound exhibits synergistic flame-retardant effects when combined with metal hydroxides like aluminum hydroxide and magnesium hydroxide. [, ]
- Antimony sodium silicon composite flame retardant: This novel material aims to provide similar flame-retardant properties while potentially reducing the amount of antimonous oxide needed. []
Q3: How does the size of antimonous oxide particles affect its flame-retardant properties?
A: Using nano-sized antimonous oxide has been shown to improve its effectiveness as a flame retardant. [] Smaller particles disperse more readily within the polymer matrix, creating a more homogeneous distribution and enhancing their interaction with halogenated flame retardants during combustion. []
Q4: Can antimonous oxide be incorporated into various materials?
A4: Yes, antimonous oxide demonstrates compatibility with a wide range of materials, including:
- Polymers: Antimonous oxide is commonly used in ethylene-propylene rubber, acrylonitrile butadiene styrene (ABS), polyamide, polyvinyl chloride (PVC), and polystyrene. [, , , , , , ]
- Coatings: It can be incorporated into water-based fire-retardant coatings for polyurethane foams. []
- Glass: Antimonous oxide is used in the production of low-warpage solar cell aluminum-back paste by adding hollow glass beads. []
Q5: What is the molecular formula and weight of antimonous oxide?
A5: Antimonous oxide has the molecular formula Sb2O3 and a molecular weight of 291.52 g/mol.
Q6: Are there different crystal structures of antimonous oxide?
A: Yes, antimonous oxide exists in two main crystalline forms: cubic (senarmontite) and orthorhombic (valentinite). [] These forms differ in their arrangement of antimony and oxygen atoms, potentially influencing their physical and chemical properties.
Q7: What are the environmental concerns associated with antimonous oxide?
A: While antimonous oxide itself may not be highly toxic, there are concerns about the potential release of antimony compounds during manufacturing, use, and disposal of products containing it. [, ] These compounds can leach into the environment and potentially pose risks to human health and ecosystems.
Q8: Are there efforts to mitigate the environmental impact of antimonous oxide?
A8: Yes, researchers and manufacturers are actively seeking ways to reduce the environmental footprint of antimonous oxide. Some strategies include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

